2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a methylsulfanyl group and a 2-naphthyloxy group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with EZH2, inhibiting its function . This inhibition disrupts the methylation process, leading to changes in gene expression .
Biochemical Pathways
The compound affects the histone methylation pathway. By inhibiting EZH2, it prevents the addition of methyl groups to histones, specifically at the lysine residues of histone H3 . This alteration can lead to changes in chromatin structure and influence gene expression .
Result of Action
The inhibition of EZH2 by this compound can lead to significant changes in cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects can be particularly beneficial in the context of cancer treatment, where the goal is often to halt the proliferation of cancer cells and induce their death .
Biochemical Analysis
Biochemical Properties
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of EZH2 , a critical enzyme involved in gene expression and cell proliferation. The compound’s interaction with EZH2 could potentially influence various biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has demonstrated significant antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It has been observed to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EZH2 enzyme, thereby inhibiting its function . This inhibition can lead to changes in gene expression, affecting the proliferation and migration of cancer cells .
Temporal Effects in Laboratory Settings
Its potent antiproliferative activity against various cancer cell lines suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with the EZH2 enzyme, it may influence pathways related to gene expression and cell proliferation .
Transport and Distribution
Its interaction with EZH2 suggests that it may be localized to areas of the cell where this enzyme is active .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with specific proteins and enzymes. For instance, given its interaction with EZH2, it may be localized to the nucleus, where this enzyme exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through nucleophilic substitution reactions, often using methylthiolating agents under basic conditions.
Attachment of the 2-Naphthyloxy Group: The 2-naphthyloxy group is typically introduced via etherification reactions, using 2-naphthol and appropriate leaving groups under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the naphthyloxy group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the thieno[2,3-d]pyrimidine core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antitumor, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of novel materials or as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Naphthyloxy-Substituted Heterocycles: Compounds with naphthyloxy groups attached to different heterocyclic cores.
Uniqueness
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methylsulfanyl group enhances its reactivity, while the 2-naphthyloxy group contributes to its ability to interact with biological targets. This combination makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-methylsulfanyl-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-21-17-18-15(14-8-9-22-16(14)19-17)20-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMAIRDBHFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)OC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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